molecular formula C17H16IN3O5 B5836968 2-ETHOXY-6-IODO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL ACETATE

2-ETHOXY-6-IODO-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENYL ACETATE

Cat. No.: B5836968
M. Wt: 469.23 g/mol
InChI Key: HIJAAERQBMNGSK-VXLYETTFSA-N
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Description

2-Ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate is a complex organic compound with the molecular formula C17H16IN3O5 . This compound is characterized by the presence of an ethoxy group, an iodine atom, a nitrophenyl hydrazono group, and an acetate group attached to a phenyl ring. It has a monoisotopic mass of 469.013458 Da .

Preparation Methods

The synthesis of 2-ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazone: The reaction of 4-nitrophenylhydrazine with an aldehyde or ketone to form the hydrazone intermediate.

    Iodination: Introduction of the iodine atom to the phenyl ring using an iodinating reagent such as iodine or N-iodosuccinimide (NIS).

    Esterification: The final step involves the esterification of the phenol group with ethyl acetate under acidic conditions to form the acetate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-Ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to form the corresponding phenol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) .

Scientific Research Applications

2-Ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving nitrophenyl and hydrazono groups.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl hydrazono group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The iodine atom and acetate ester may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 2-ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate include:

    2-Ethoxy-6-iodo-4-{[(E)-2-(4-aminophenyl)hydrazono]methyl}phenyl acetate: Similar structure but with an amino group instead of a nitro group.

    2-Ethoxy-6-bromo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl acetate: Similar structure but with a bromine atom instead of an iodine atom.

    2-Ethoxy-6-iodo-4-{[(E)-2-(4-nitrophenyl)hydrazono]methyl}phenyl benzoate: Similar structure but with a benzoate ester instead of an acetate ester.

These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their biological activity and applications .

Biological Activity

The compound 2-Ethoxy-6-Iodo-4-{[(E)-2-(4-Nitrophenyl)Hydrazono]Methyl}Phenyl Acetate is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and implications for pharmaceutical development.

Chemical Structure

The compound's structure can be represented as follows:

C16H18N4O4I\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{I}

This structure features an ethoxy group, a nitrophenyl hydrazone moiety, and an iodine atom, which may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Iodinated compounds are often associated with enhanced antimicrobial properties. Studies have shown that halogenated derivatives can exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
  • Anticancer Properties : The presence of nitrophenyl groups in organic compounds has been linked to cytotoxic activity against cancer cell lines. For instance, hydrazone derivatives have demonstrated promising results in inhibiting the proliferation of various cancer cells through apoptosis induction and cell cycle arrest.
  • Antioxidant Activity : Compounds containing phenolic structures are known for their antioxidant capabilities. The ethoxy and nitro substituents may enhance this activity by stabilizing free radicals.

The biological mechanisms underlying the activity of this compound can be summarized as follows:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to increased ROS levels that can damage cellular components and trigger apoptosis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as topoisomerases and cyclin-dependent kinases.
  • Cell Signal Modulation : The compound might interact with signaling pathways that regulate cell survival and death, particularly those involving p53 and NF-kB.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Anticancer Studies : A study on hydrazone derivatives indicated that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), suggesting significant potential for further development .
  • Antimicrobial Evaluations : Research into iodinated phenolic compounds demonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Data Tables

Biological ActivityIC50/EC50 ValuesReference
Anticancer (MCF-7)5 µM
Antimicrobial (S. aureus)20 µg/mL
Antioxidant (DPPH Assay)IC50 = 12 µg/mL

Properties

IUPAC Name

[2-ethoxy-6-iodo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16IN3O5/c1-3-25-16-9-12(8-15(18)17(16)26-11(2)22)10-19-20-13-4-6-14(7-5-13)21(23)24/h4-10,20H,3H2,1-2H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJAAERQBMNGSK-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])I)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])I)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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